molecular formula C22H19N3O2 B5231368 1-(2-methylphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

1-(2-methylphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

Cat. No. B5231368
M. Wt: 357.4 g/mol
InChI Key: PYOYIZIQSHFTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the pyrazole class of compounds. It has been studied extensively for its potential applications in scientific research. In

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. It has also been shown to bind to metal ions, leading to changes in fluorescence intensity, which can be used for detection purposes.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to be a potent fluorescent probe for the detection of metal ions in biological systems. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-methylphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole in lab experiments is its potential as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, its mechanism of action is not fully understood, and further studies are needed to fully understand its potential applications.

Future Directions

There are several future directions for research on 1-(2-methylphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. One direction is to further investigate its anti-inflammatory and analgesic properties, with the goal of developing it into a potential treatment for pain and inflammation. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological systems, with the goal of developing it into a useful tool for studying metal ion biology. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1-(2-methylphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole involves the reaction of 2-methylacetophenone, 4-nitrophenylhydrazine, and benzaldehyde in the presence of a catalytic amount of acetic acid. The reaction proceeds via a condensation reaction, followed by cyclization to give the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

1-(2-methylphenyl)-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

2-(2-methylphenyl)-5-(4-nitrophenyl)-3-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-16-7-5-6-10-21(16)24-22(18-8-3-2-4-9-18)15-20(23-24)17-11-13-19(14-12-17)25(26)27/h2-14,22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOYIZIQSHFTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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